molecular formula C8H14BrN B14418095 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide CAS No. 80931-49-3

1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide

Cat. No.: B14418095
CAS No.: 80931-49-3
M. Wt: 204.11 g/mol
InChI Key: LJBDXRJZYAHQJQ-UHFFFAOYSA-M
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Description

1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is a quaternary ammonium compound It is characterized by its unique structure, which includes a pyrrolidine ring with dimethyl and dimethylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or acetate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidinium salts.

Scientific Research Applications

1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antispasmodic activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit cholinesterase enzymes, resulting in increased levels of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethylpyrrolidin-1-ium bromide
  • 1,1-Dimethyl-3-hydroxypyrrolidinium bromide
  • 1,4-Dimethylbenzene

Uniqueness

1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

80931-49-3

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

1,1-dimethyl-3,4-dimethylidenepyrrolidin-1-ium;bromide

InChI

InChI=1S/C8H14N.BrH/c1-7-5-9(3,4)6-8(7)2;/h1-2,5-6H2,3-4H3;1H/q+1;/p-1

InChI Key

LJBDXRJZYAHQJQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC(=C)C(=C)C1)C.[Br-]

Origin of Product

United States

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